molecular formula C10H13Br B3431087 1-Bromo-4-(sec-butyl)benzene CAS No. 88497-56-7

1-Bromo-4-(sec-butyl)benzene

Cat. No.: B3431087
CAS No.: 88497-56-7
M. Wt: 213.11 g/mol
InChI Key: DGZQEAKNZXNTNL-UHFFFAOYSA-N
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Description

1-Bromo-4-(sec-butyl)benzene (CAS: 39220-69-4) is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position and a sec-butyl group (–CH(CH2CH3)2). The sec-butyl substituent introduces steric bulk and moderate electron-donating effects, influencing its reactivity in cross-coupling reactions and applications in organic synthesis. Key synonyms include 1-bromo-4-(butan-2-yl)benzene and 2-(4-bromophenyl)butane .

Structurally, the sec-butyl group distinguishes it from linear or tertiary alkyl-substituted analogs, impacting its physical properties (e.g., solubility, boiling point) and chemical behavior. While commercial availability is noted as discontinued in some sources , its role as a precursor in synthesizing flame-retardant polymers (e.g., brominated polystyrene) highlights industrial relevance .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-butan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13Br/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZQEAKNZXNTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959995
Record name 1-Bromo-4-(butan-2-yl)benzene
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Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39220-69-4, 88497-56-7
Record name 1-Bromo-4-(1-methylpropyl)benzene
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Record name 1-Bromo-4-(sec-butyl)benzene
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Record name Benzene, ethenyl-, homopolymer, brominated
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Record name 1-Bromo-4-(butan-2-yl)benzene
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Record name 1-bromo-4-(1-methylpropyl)benzene
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Record name 1-BROMO-4-(SEC-BUTYL)BENZENE
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(sec-butyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(sec-butyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(sec-butyl)benzene engages in several reaction types, driven by the electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) mechanisms.

Substitution Reactions

  • Nucleophilic Substitution : The bromine atom acts as a leaving group, replaced by nucleophiles like hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₃).

  • Electrophilic Substitution : The sec-butyl group is an activating alkyl substituent, directing incoming electrophiles to the meta position relative to bromine.

Coupling Reactions

  • Suzuki-Miyaura Coupling : The bromine atom enables cross-coupling with boronic acids, forming biaryls under palladium catalysis.

  • Grignard Reactions : The compound can react with Grignard reagents (e.g., RMgX) to introduce new alkyl or aryl groups.

Oxidation/Reduction

  • Oxidation : The sec-butyl group undergoes oxidation (e.g., with KMnO₄) to form ketones or carboxylic acids.

  • Reduction : Bromine can be reduced (e.g., using LiAlH₄) to regenerate 4-(sec-butyl)benzene.

Reaction Conditions and Reagents

Reaction TypeReagents/ConditionsKey Products
Nucleophilic Substitution NaOH (aq), KCN, NH₃ (polar aprotic solvents)4-(sec-butyl)phenol, benzonitrile
Suzuki Coupling Pd catalyst, boronic acid, base (e.g., K₂CO₃)Biaryl derivatives
Oxidation KMnO₄ (acidic), CrO₃ (basic)4-(sec-butyl)benzaldehyde, benzoic acid
Reduction LiAlH₄, H₂/Pd catalyst4-(sec-butyl)benzene

Electrophilic Aromatic Substitution

The sec-butyl group is a strong activating group, stabilizing the carbocation intermediate during EAS. This directs incoming electrophiles to the meta position relative to bromine.

Lithium-Bromide Exchange

The bromine atom can undergo exchange with organolithium reagents (e.g., n-BuLi), enabling further functionalization.

Research Findings

  • Reactivity Trends : The sec-butyl group enhances EAS reactivity compared to less bulky alkyl groups.

  • Steric Effects : Bulky substituents like tert-butyl reduce substitution efficiency .

  • Coupling Selectivity : Suzuki coupling favors para-substituted biaryls due to steric factors.

Scientific Research Applications

1-Bromo-4-(sec-butyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(sec-butyl)benzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The sec-butyl group can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Alkyl vs. Heteroaromatic Substituents

  • In contrast, 1-bromo-4-(3-thienyl)benzene (6) contains a thiophene ring, enabling regioselective functionalization via Sonogashira coupling due to differential reactivity of iodo/bromo substituents .
  • Chlorinated Alkyls : Compound 3e, with a –C(CH3)2Cl group, undergoes efficient hydrochlorination due to the electron-withdrawing chlorine, facilitating high-yield (>99%) synthesis .

Electron-Withdrawing Groups (EWGs)

  • Trifluoromethyl (–CF3) : The strong EWG in 1-bromo-4-(trifluoromethyl)benzene enhances electrophilicity, making it suitable for nucleophilic aromatic substitution (e.g., radiofluorination for PET tracers) .
  • Difluoromethoxy (–O–CF2H) : This group in 1-bromo-4-(difluoromethoxy)benzene balances electronic and steric effects, enabling Pd-catalyzed cross-couplings with heteroarenes (e.g., imidazoles, thiazoles) in high yields (72–93%) for pharmaceutical intermediates .

Phenoxy and Ether Derivatives

  • Chlorophenoxy (–O–C6H4Cl): Compound 15d’s phenoxy group facilitates Suzuki couplings to generate antimalarial quinolones, albeit with moderate yield (59%) due to competing side reactions .
  • Methoxymethyl (–CH2OCH3) : 1-Bromo-4-(methoxymethyl)benzene () is valued for its ether linkage, enhancing solubility in polar solvents for material science applications .

Industrial and Pharmaceutical Relevance

  • Flame Retardants : The sec-butyl derivative’s primary use contrasts with 1-bromo-4-(trifluoromethoxy)benzene, which is driven by pharmaceutical demand for trifluoromethoxy-containing biologics .
  • Radiotracers: The trifluoromethyl analog’s 41% radiochemical yield underscores its niche in diagnostic imaging, whereas the sec-butyl compound lacks such applications .

Biological Activity

1-Bromo-4-(sec-butyl)benzene is an aromatic halide characterized by a bromine atom at the first position and a sec-butyl group at the fourth position of a benzene ring. This compound has garnered interest in various fields, particularly in organic chemistry, medicinal chemistry, and biological research due to its unique structural properties and potential applications.

Chemical Structure:

  • Molecular Formula: C₁₀H₁₃Br
  • CAS Number: 39220-69-4

The compound's structure allows it to participate in several chemical reactions, primarily through electrophilic aromatic substitution mechanisms. The bromine atom serves as a leaving group, enabling the formation of new carbon-carbon bonds through nucleophilic substitution and coupling reactions, such as the Suzuki-Miyaura coupling reaction.

Mechanism of Action:

  • Electrophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles like hydroxide or amine groups.
  • Biochemical Pathways: It participates in biochemical pathways that involve the synthesis of biologically active molecules, which may include pharmaceuticals and agrochemicals.

Biological Activity

This compound has been studied for its potential biological activities, particularly as a precursor for synthesizing various bioactive compounds. Its role in medicinal chemistry is significant due to its ability to form derivatives that exhibit pharmacological properties.

Key Findings:

  • The compound can act as an intermediate in synthesizing drugs targeting specific biological pathways.
  • It has been utilized in studies focusing on enzyme interactions and biological pathways, contributing to understanding drug mechanisms and efficacy.

Research Applications

The compound's applications extend into various research domains:

  • Medicinal Chemistry: Used in developing therapeutic agents by modifying its structure to enhance biological activity.
  • Organic Synthesis: Serves as a building block for synthesizing complex organic molecules.
  • Biological Studies: Investigated for its interactions with biological systems, aiding in the understanding of disease mechanisms and potential treatments .

Case Studies

Case studies have highlighted the compound's utility in drug development:

  • Synthesis of Anticancer Agents: Research has shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific molecular pathways.
  • Antimicrobial Activity: Some synthesized derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

CompoundStructural DifferenceNotable Activity
1-Bromo-4-tert-butylbenzenetert-butyl groupHigher steric hindrance affects reactivity
1-Bromo-4-isopropylbenzeneIsopropyl groupVarying solubility and biological activity
1-Bromo-4-ethylbenzeneEthyl groupDifferent reactivity patterns

The presence of the sec-butyl group imparts distinct steric and electronic properties compared to other alkyl-substituted benzene derivatives, influencing its reactivity and applications in chemical processes.

Q & A

Q. What are the established synthetic routes for preparing 1-Bromo-4-(sec-butyl)benzene, and what are their key reaction conditions?

  • Methodological Answer : Two primary methods are employed:
  • Direct Bromination : Reacting 4-(sec-butyl)benzene with bromine (Br₂) in the presence of Lewis acids (e.g., AlCl₃ or FeBr₃) under anhydrous conditions. Temperature control (0–25°C) minimizes polybromination byproducts .
  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling of 4-bromophenylboronic acid with sec-butyl halides. Typical conditions include Pd(PPh₃)₄ (1–5 mol%), K₂CO₃ base, and THF/DMF solvent at 60–100°C .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Sec-butyl protons appear as a triplet (δ 1.5–1.7 ppm, J = 6–8 Hz) for the CH group and a multiplet for branched methyl groups. Aromatic protons show para-substitution patterns (doublets at δ 7.2–7.6 ppm) .
  • GC-MS : Molecular ion peaks at m/z 228/230 (Br isotopic signature) and fragmentation patterns (e.g., loss of sec-butyl group at m/z 155/157) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use PPE (nitrile gloves, goggles) to avoid skin/eye contact.
  • Conduct reactions in fume hoods to mitigate inhalation risks from volatile brominated compounds.
  • Neutralize waste with 10% sodium thiosulfate to degrade residual Br₂ or HBr .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitutions of this compound be addressed?

  • Methodological Answer : Steric hindrance from the sec-butyl group directs electrophiles to the ortho position relative to bromine. Using bulky Lewis acids (e.g., FeBr₃) enhances para selectivity, while low-temperature (−78°C) lithiation with LDA enables directed functionalization . Computational modeling (DFT) predicts transition states to optimize catalyst choice (e.g., CuI vs. Pd) .

Q. How do contradictory reactivity reports in cross-coupling reactions involving this compound arise?

  • Methodological Answer : Discrepancies stem from:
  • Catalyst Deactivation : Trace oxygen or moisture reduces Pd(0) catalyst efficiency. Solutions include rigorous solvent degassing and Schlenk techniques .
  • Steric Effects : The sec-butyl group slows transmetallation in Suzuki couplings. Switching to less hindered ligands (e.g., XPhos) or elevated temperatures (80–100°C) improves yields (40→85%) .

Q. What role does this compound play in synthesizing liquid crystal intermediates?

  • Methodological Answer : It serves as a precursor for alkylated biphenyl mesogens via Kumada coupling. For example, reacting with 4-pentylphenylmagnesium bromide yields 4’-(sec-butyl)-4-pentylbiphenyl, which exhibits a nematic phase at 120–150°C—15°C higher than linear analogs due to improved packing from branched chains .

Q. How can computational methods enhance retrosynthetic planning for derivatives of this compound?

  • Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) analyze >10⁶ reactions to prioritize routes with >80% predicted success. For example, fragment-based retrosynthesis identifies Heck coupling or Ullmann reactions as viable paths. DFT calculations validate Pd-mediated transition states with activation energies <25 kcal/mol .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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